molecular formula C11H17NO B2765218 1-Amino-3-methyl-1-phenylbutan-2-ol CAS No. 163266-14-6

1-Amino-3-methyl-1-phenylbutan-2-ol

Cat. No. B2765218
CAS RN: 163266-14-6
M. Wt: 179.263
InChI Key: FQSSCVHRYZXWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methyl-1-phenylbutan-2-ol is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is also known as Benzeneethanol, β-amino-α-(1-methylethyl)- .

Scientific Research Applications

Chemical and Physicochemical Studies

Research involving paramagnetic amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) provides insight into the chemical and physicochemical applications of similar compounds. TOAC, a spin label probe incorporated into peptides via peptide bonds, underscores the utility of cyclic molecules in analyzing peptide backbone dynamics and secondary structure. Such studies leverage various physical techniques, including EPR spectroscopy, to investigate interactions and orientations of peptides in different environments (Schreier et al., 2012).

Biochemical Applications

The biochemical roles of certain amino acids and their derivatives in cellular metabolism and signaling pathways are well-documented. For example, the metabolic pathways involving branched-chain amino acids and their derivatives highlight the importance of these compounds in nutrition, microbial fermentation, and intermediary metabolism. Such knowledge is crucial for understanding how derivatives like "1-Amino-3-methyl-1-phenylbutan-2-ol" could influence metabolic processes and organismal physiology (Andries et al., 1987).

Pharmacological and Therapeutic Research

While excluding direct drug use and side effects, the exploration of compounds for potential therapeutic applications remains relevant. For instance, the study of DNA methyltransferase inhibitors, including nucleoside analogs, provides a framework for understanding how structurally or functionally related compounds could modulate genetic expression and offer pathways to treating diseases like cancer (Goffin & Eisenhauer, 2002).

properties

IUPAC Name

1-amino-3-methyl-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSCVHRYZXWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methyl-1-phenylbutan-2-ol

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